4-(propan-2-ylidene)tetrahydro-2H-pyran
Overview
Description
4-(propan-2-ylidene)tetrahydro-2H-pyran is an organic compound with the molecular formula C8H14O. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is notable for its unique structure, which includes a propan-2-ylidene group attached to the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-ylidene)tetrahydro-2H-pyran can be achieved through various methods. One common approach involves the reaction of tetrahydropyran with isopropylidene derivatives under acidic conditions. The reaction typically proceeds via an electrophilic addition mechanism, where the isopropylidene group is introduced to the tetrahydropyran ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Catalysts such as platinum or palladium can be employed to facilitate the addition of the isopropylidene group to the tetrahydropyran ring. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-ylidene)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(propan-2-ylidene)tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(propan-2-ylidene)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound, which lacks the propan-2-ylidene group.
2H-Pyran: A related compound with a different ring structure.
4-(methylidene)tetrahydro-2H-pyran: A similar compound with a methylidene group instead of a propan-2-ylidene group.
Uniqueness
4-(propan-2-ylidene)tetrahydro-2H-pyran is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-propan-2-ylideneoxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)8-3-5-9-6-4-8/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQHNXCZSBXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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